molecular formula C24H17BrSi B14890096 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole

3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole

Cat. No.: B14890096
M. Wt: 413.4 g/mol
InChI Key: BJFTYYVNFMKISA-UHFFFAOYSA-N
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Description

3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by the presence of a silicon atom within a dibenzosilole framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic electronics.

Preparation Methods

The synthesis of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-diphenyl-5H-dibenzo[b,d]silole. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .

Chemical Reactions Analysis

3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such transformations under suitable conditions, similar to other organosilicon compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole in its applications is primarily related to its electronic properties. In organic electronics, it acts as an electron-transporting material, facilitating the movement of electrons through the device. The silicon atom within the dibenzosilole framework contributes to the compound’s stability and electronic characteristics, making it an effective component in electronic devices .

Comparison with Similar Compounds

Similar compounds to 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of phenyl groups, which contribute to its stability and suitability for various applications in materials science and organic electronics.

Properties

Molecular Formula

C24H17BrSi

Molecular Weight

413.4 g/mol

IUPAC Name

3-bromo-5,5-diphenylbenzo[b][1]benzosilole

InChI

InChI=1S/C24H17BrSi/c25-18-15-16-22-21-13-7-8-14-23(21)26(24(22)17-18,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17H

InChI Key

BJFTYYVNFMKISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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